Cas no 93071-65-9 (Methyl 3-(aminomethyl)benzoate)

Methyl 3-(aminomethyl)benzoate structure
93071-65-9 structure
Nombre del producto:Methyl 3-(aminomethyl)benzoate
Número CAS:93071-65-9
MF:C9H11NO2
Megavatios:165.189142465591
MDL:MFCD06797940
CID:61602
PubChem ID:2794826

Methyl 3-(aminomethyl)benzoate Propiedades químicas y físicas

Nombre e identificación

    • Methyl 3-(aminomethyl)benzoate
    • 3-(Aminomethyl)benzoic acid methyl ester
    • 3-Aminomethyl-benzoic acid methyl ester
    • Benzoic acid, 3-(aminomethyl)-, methyl ester
    • 3-aminomethylbenzoic acid methyl ester
    • 3-CARBOMETHOXYBENZYLAMINE
    • 3-methoxycarbonyl benzylamine
    • methyl 3-aminomethyl-benzoate
    • (3-(Methoxycarbonyl)phenyl)methanamine
    • m-(Methoxycarbonyl)benzylamine
    • AKOS002337602
    • EN300-57593
    • BP-11962
    • BDBM50232697
    • SB40019
    • METHYL3-(AMINOMETHYL)BENZOATE
    • (3-(Methoxycarbonyl)Phenyl)Methanaminium
    • OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • AB7438
    • CHEMBL1778128
    • 93071-65-9
    • J-522661
    • AS-44845
    • DTXSID20383448
    • SCHEMBL307892
    • DB-079474
    • ALBB-034388
    • MFCD06797940
    • MDL: MFCD06797940
    • Renchi: 1S/C9H11NO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3
    • Clave inchi: OWBKDJSKHXGOJY-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=C(CN)C=CC=1)OC

Atributos calculados

  • Calidad precisa: 165.07900
  • Masa isotópica única: 165.079
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 3
  • Complejidad: 159
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 52.3A^2
  • Xlogp3: 1.3

Propiedades experimentales

  • Denso: 1.121
  • Punto de fusión: 37-39 ºC
  • Punto de ebullición: 280 ºC
  • Punto de inflamación: 139 ºC
  • PSA: 52.32000
  • Logp: 1.63220

Methyl 3-(aminomethyl)benzoate Información de Seguridad

Methyl 3-(aminomethyl)benzoate Datos Aduaneros

  • Código HS:2922499990
  • Datos Aduaneros:

    China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

Methyl 3-(aminomethyl)benzoate PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D597728-1g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
1g
$485 2024-05-24
TRC
M286680-50mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
50mg
$ 65.00 2022-06-04
TRC
M286680-100mg
Methyl 3-(Aminomethyl)benzoate
93071-65-9
100mg
$ 80.00 2022-06-04
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB01711-25g
Methyl 3-(aminomethyl)benzoate
93071-65-9 95%
25g
$480 2023-09-07
eNovation Chemicals LLC
Y1129505-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 95%
25g
$435 2024-07-28
Enamine
EN300-57593-0.1g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.1g
$43.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-1g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
1g
381.62CNY 2021-05-08
Enamine
EN300-57593-0.25g
methyl 3-(aminomethyl)benzoate
93071-65-9
0.25g
$45.0 2023-02-09
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-5g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
5g
1102.46CNY 2021-05-08
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
15R0135-25g
3-Aminomethyl-benzoic acid methyl ester
93071-65-9 96%
25g
¥3322.7 2025-01-22

Methyl 3-(aminomethyl)benzoate Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min
Referencia
Novel symmetrical ureas as modulators of protein arginine methyl transferases
Fontan, Noelia; Garcia-Dominguez, Patricia; Alvarez, Rosana; de Lera, Angel R., Bioorganic & Medicinal Chemistry, 2013, 21(7), 2056-2067

Synthetic Routes 2

Condiciones de reacción
Referencia
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, India, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 9, rt
Referencia
Preparation of N-substituted (hetero)aryl, particularly furan-2-yl, carboxamides and related compounds as prostanoid EP2 receptor agonists
, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Hydrochloric acid Catalysts: Palladium Solvents: Methanol ,  Water ;  24 h, rt
Referencia
Pd(II)-Catalyzed Direct Sulfonylation of Benzylamines Using Sodium Sulfinates
Karmakar, Ujjwal; Samanta, Rajarshi, Journal of Organic Chemistry, 2019, 84(5), 2850-2861

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  6 h, reflux; reflux → rt
1.2 Reagents: Potassium phthalimide Solvents: Dimethylformamide ;  10 h, 90 °C
1.3 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  9 h, reflux
Referencia
The development of a novel transforming growth factor-β (TGF-β) inhibitor that disrupts ligand-receptor interactions
Wu, Han; Sun, Yu; Wong, Wee Lin; Cui, Jiajia; Li, Jingyang; et al, European Journal of Medicinal Chemistry, 2020, 189,

Synthetic Routes 6

Condiciones de reacción
Referencia
Heterocyclic naphthalene amides having leukotriene-antagonistic action
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  16 h, rt
Referencia
Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase
Goodyer, Claire L. M.; Chinje, Edwin C.; Jaffar, Mohammed; Stratford, Ian J.; Threadgill, Michael D., Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  24 h, rt
Referencia
Bromination by means of sodium monobromoisocyanurate (SMBI)
Okada, Yukihiro; Yokozawa, Masanori; Akiba, Miwa; Oishi, Kazuhiko; Okawa, Kyoji; et al, Organic & Biomolecular Chemistry, 2003, 1(14), 2506-2511

Synthetic Routes 9

Condiciones de reacción
Referencia
Sulfonamide-benzoic acid derivatives as GPAT inhibitors and their preparation, pharmaceutical compositions and use in the treatment of obesity
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Zinc ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  4 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Referencia
Preparation of aromatic amides as kv2.1 inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  cooled; 6 h, reflux
Referencia
Preparation of pyrazolylalkylamide derivatives for use as 5-lipoxygenase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  25 °C; 4 h, reflux; reflux → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
1,2,3-Triazole derivatives as histone deacetylase inhibitors and their preparation and use for the treatment of HDAC-related diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción
Referencia
Design and Synthesis of Small Molecule Glycerol 3-Phosphate Acyltransferase Inhibitors
Wydysh, Edward A.; Medghalchi, Susan M.; Vadlamudi, Aravinda; Townsend, Craig A., Journal of Medicinal Chemistry, 2009, 52(10), 3317-3327

Synthetic Routes 14

Condiciones de reacción
Referencia
Histone deacetylase inhibitors
, United States, , ,

Synthetic Routes 15

Condiciones de reacción
Referencia
Aminoalkylbenzamide peptidomimetic compounds for inhibiting farnesyl-protein transferase, and their preparation
, United States, , ,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ;  5 min, rt → 0 °C; 15 h, 0 °C → rt; rt
1.2 Reagents: Water ;  1 h, rt
Referencia
Cation-Transporting Peptides: Scaffolds for Functionalized Pores?
Behera, Harekrushna; Ramkumar, Venkatachalam; Madhavan, Nandita, Chemistry - A European Journal, 2015, 21(28), 10179-10184

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  1,4-Dioxane ;  4.5 h, rt
1.2 Solvents: Dichloromethane ;  overnight, rt
Referencia
N-benzyl sulfonamides and related derivatives as 11β-HSD1 inhibitors, their preparation, pharmaceutical compositions, and use in therapy
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Tetrahydrofuran ,  Water ;  overnight, reflux
1.2 Reagents: Sodium carbonate
Referencia
Tripodal Tris-tacn and Tris-dpa Platforms for Assembling Phosphate-Templated Trimetallic Centers
Cao, Rui; Muller, Peter; Lippard, Stephen J., Journal of the American Chemical Society, 2010, 132(49), 17366-17369

Synthetic Routes 19

Condiciones de reacción
Referencia
Molecular meccano. 34. Combining different hydrogen-bonding motifs to self-assemble interwoven superstructures
Ashton, Peter R.; Fyfe, Matthew C. T.; Hickingbottom, Sarah K.; Menzer, Stephan; Stoddart, J. Fraser; et al, Chemistry - A European Journal, 1998, 4(4), 577-589

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ,  Sulfuric acid magnesium salt (1:1) ,  Benzeneacetic acid, α-amino-α-methyl-, potassium salt (1:1) Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.2 Reagents: Hydroxylamine Solvents: Water ;  15 min, rt
Referencia
Transamination of Aromatic Aldehydes to Primary Arylmethylamines
Cai, Weiqi; Yang, Yue; Ma, Jiguo; Cao, Jing; Ren, Xinyi; et al, Organic Letters, 2023, 25(21), 3876-3880

Methyl 3-(aminomethyl)benzoate Raw materials

Methyl 3-(aminomethyl)benzoate Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:93071-65-9)Methyl 3-(aminomethyl)benzoate
A898034
Pureza:99%
Cantidad:25g
Precio ($):400.0